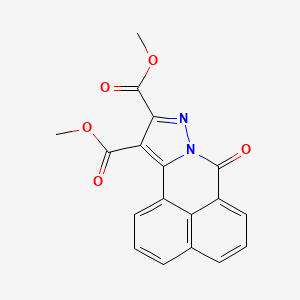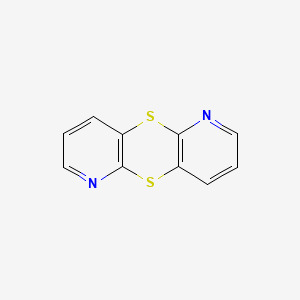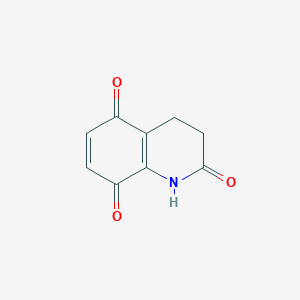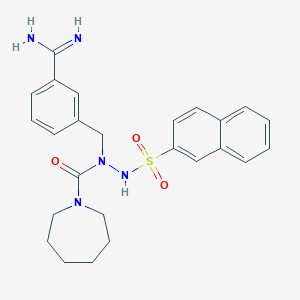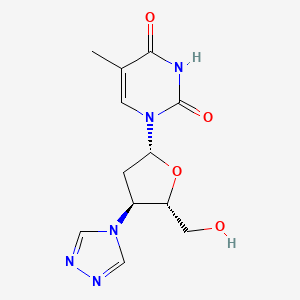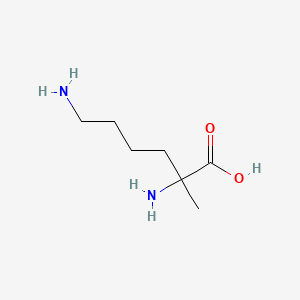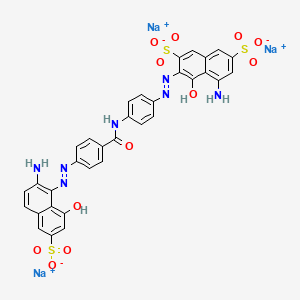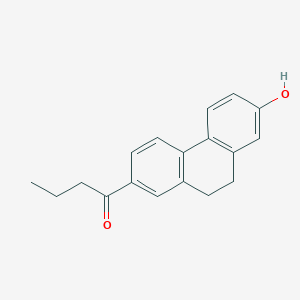
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one is an organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a hydroxy group and a butanone moiety attached to the phenanthrene skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 9,10-dihydrophenanthrene, which is a common precursor.
Butanone Addition: The final step involves the addition of a butanone moiety to the 2nd position of the phenanthrene ring. This can be accomplished through Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 7-keto-9,10-dihydrophenanthrene or 7-carboxy-9,10-dihydrophenanthrene.
Reduction: Formation of 1-(7-hydroxy-9,10-dihydrophenanthren-2-yl)butanol.
Substitution: Formation of 7-alkoxy-9,10-dihydrophenanthrene derivatives.
Applications De Recherche Scientifique
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the butanone moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one can be compared with other phenanthrene derivatives:
9,10-Dihydrophenanthrene: Lacks the hydroxy and butanone groups, making it less reactive and less biologically active.
7-Hydroxy-9,10-dihydrophenanthrene:
1-(7-Methoxy-9,10-dihydrophenanthren-2-yl)butan-1-one: The methoxy group may alter its reactivity and biological activity compared to the hydroxy derivative.
The unique combination of the hydroxy and butanone groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
7466-51-5 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
1-(7-hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one |
InChI |
InChI=1S/C18H18O2/c1-2-3-18(20)14-6-8-16-12(10-14)4-5-13-11-15(19)7-9-17(13)16/h6-11,19H,2-5H2,1H3 |
Clé InChI |
HKYPHDOMBXSSKR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


